(24R)-5-Ergosten-3beta-ol

Anti-inflammatory Macrophage Phytosterol

Campesterol is the definitive C24-methyl phytosterol comparator. Its intermediate intestinal absorption (9.6%) and lower hepatic clearance (2.11 dL/h) make it the optimal tracer for ABCG5/ABCG8 sterol efflux assays versus β-sitosterol. In anti-angiogenic screening, its established dose-response (IC50 >50 μg/mL HUVEC; 73% CAM vascular reduction) enables reliable benchmarking. For GC/HPLC method validation, epimer content must be documented—campesterol co-elutes with dihydrobrassicasterol on standard non-polar columns, requiring high-polarity capillary columns for resolution.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
CAS No. 474-62-4
Cat. No. B1663852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(24R)-5-Ergosten-3beta-ol
CAS474-62-4
Synonyms22,23-dihydrobrassicasterol
24 alpha-methylcholest-5-en-3 beta-ol
24-methylcholesterol
campesterol
campesterol, (3beta)-isomer
campesterol, (3beta,24xi)-isomer
ergost-5-en-3 beta- ol, 24 epime
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3
InChIKeySGNBVLSWZMBQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(24R)-5-Ergosten-3beta-ol (CAS 474-62-4) Procurement Guide: Plant Sterol with Quantifiable Differentiation


(24R)-5-Ergosten-3beta-ol, also known as campesterol, is a C28 phytosterol with a methyl group at the C24 position and a double bond at the C5-C6 position [1]. It is structurally analogous to cholesterol but differs in side-chain composition, which confers distinct physicochemical properties and biological behaviors including lower intestinal absorption than cholesterol and differential interactions with sterol transporters . The compound exists as a crystalline solid with a melting point of 156-160 °C and a molecular weight of approximately 400.7 g/mol .

Why (24R)-5-Ergosten-3beta-ol Cannot Be Interchanged with β-Sitosterol or Stigmasterol


Despite sharing a common sterol backbone, (24R)-5-Ergosten-3beta-ol (campesterol), β-sitosterol, and stigmasterol exhibit distinct biological profiles due to differences in their C24 and C22 substituents [1]. Campesterol possesses a methyl group at C24 and lacks a C22 double bond, whereas β-sitosterol has an ethyl group at C24, and stigmasterol contains both an ethyl group at C24 and a C22 double bond [2]. These structural variations translate into differential intestinal absorption rates, hepatic clearance, anti-inflammatory potency, and membrane permeability—parameters critical for experimental reproducibility and translational relevance [3]. Consequently, substituting one phytosterol for another without empirical validation compromises assay consistency and may yield spurious structure-activity conclusions.

(24R)-5-Ergosten-3beta-ol: Head-to-Head Quantitative Differentiation Evidence


Anti-Inflammatory Activity: Campesterol vs. β-Sitosterol and Stigmasterol in Macrophage Models

In LPS-induced RAW264.7 macrophages, campesterol demonstrates quantifiable anti-inflammatory activity that is distinct from β-sitosterol and stigmasterol. While all three phytosterols inhibit pro-inflammatory mediators, β-sitosterol exhibits significantly higher potency, with campesterol showing intermediate effects [1]. This rank-order potency is directly attributable to structural features: absence of a C22 double bond and presence of an ethyl group at C24 (β-sitosterol) confers greater efficacy than the methyl group at C24 found in campesterol [2].

Anti-inflammatory Macrophage Phytosterol

Intestinal Absorption: Campesterol vs. β-Sitosterol and Cholesterol in Humans

Human intestinal perfusion studies reveal that campesterol absorption (9.6%) is intermediate between β-sitosterol (4.2%) and cholesterol (33%) [1]. The absorption rate of campesterol is approximately 2.3-fold higher than β-sitosterol but 3.4-fold lower than cholesterol. This differential absorption is governed by the ABCG5/ABCG8 sterol efflux transporters, which preferentially secrete plant sterols back into the intestinal lumen [2].

Pharmacokinetics Intestinal Absorption Phytosterol

Anti-Angiogenic Activity: Campesterol IC50 in HUVEC Proliferation and Tube Formation

Campesterol exhibits concentration-dependent anti-angiogenic activity in human umbilical vein endothelial cells (HUVECs) and in vivo chick chorioallantoic membrane (CAM) assays [1]. At 50 μg/mL, campesterol reduces HUVEC viability to approximately 56% of control, corresponding to an IC50 exceeding 50 μg/mL [2]. In tube formation assays, campesterol at 80 μM reduces tube length by 92% compared to control [3]. This activity profile is distinct from other phytosterols; while direct head-to-head comparative data for angiogenesis is limited, campesterol's effects on bFGF-induced neovascularization in CAM are quantifiable and dose-dependent .

Anti-angiogenesis Endothelial Cell Cancer

Hepatic Clearance: Campesterol vs. β-Sitosterol and Cholesterol

Hepatic clearance rates for campesterol, β-sitosterol, and cholesterol exhibit an inverse relationship with their intestinal absorption [1]. Campesterol's hepatic clearance (2.11 dL/h) is significantly lower than β-sitosterol (4.97 dL/h) but higher than cholesterol (0.31 dL/h), reflecting differential ABCG5/ABCG8 transporter-mediated biliary secretion [2]. Biliary secretion rates follow the same rank order: cholesterol (47.7 mg/h) > β-sitosterol (1.23 mg/h) > campesterol (0.76 mg/h) [3].

Hepatobiliary Sterol Transport Pharmacokinetics

Analytical Differentiation: Campesterol vs. Dihydrobrassicasterol (24-Epimer)

Conventional GC analysis on non-polar columns fails to resolve campesterol from its C24 epimer, dihydrobrassicasterol, leading to systematic overestimation of campesterol content [1]. Using high-polarity capillary columns (e.g., 25 m × 0.32 mm LAP column or 100 m × 0.25 mm CP Sil 88), the campesterol peak splits into two components, with dihydrobrassicasterol comprising 30-65% of the total peak area depending on the oil source . In soybean, sunflower, peanut, rapeseed, and olive oils, dihydrobrassicasterol accounts for 30-40% of the campesterol peak; in corn oil, it reaches 60-65% [2].

Analytical Chemistry Chromatography Epimer Separation

(24R)-5-Ergosten-3beta-ol: Validated Application Scenarios Based on Quantitative Differentiation


Investigating Structure-Activity Relationships of Phytosterol-Mediated Inflammation

Researchers studying how C24 substitution (methyl vs. ethyl) modulates anti-inflammatory signaling in macrophages should select campesterol as the methyl-substituted comparator to β-sitosterol (ethyl-substituted). Quantitative data from LPS-stimulated RAW264.7 macrophages demonstrate that β-sitosterol exhibits higher anti-inflammatory potency than campesterol and stigmasterol, establishing a clear structure-activity gradient [1]. Campesterol is essential for isolating the contribution of the C24 methyl group to inhibition of NO production, TNF-α release, and COX-2/iNOS expression.

Pharmacokinetic Studies of Sterol Absorption and ABCG5/ABCG8 Transporter Function

Campesterol occupies a unique kinetic niche between poorly absorbed β-sitosterol (4.2%) and highly absorbed cholesterol (33%), with an intestinal absorption rate of 9.6% in humans [2]. This intermediate absorption profile, coupled with a hepatic clearance rate of 2.11 dL/h that is significantly lower than β-sitosterol (4.97 dL/h) but higher than cholesterol (0.31 dL/h) [3], makes campesterol an indispensable tracer for quantifying the contribution of side-chain length to ABCG5/ABCG8-mediated sterol efflux and biliary secretion.

Anti-Angiogenic Screening and Vascular Endothelial Cell Assays

Investigators requiring a phytosterol with well-characterized, dose-dependent anti-angiogenic activity can employ campesterol as a reference compound. In HUVEC proliferation assays, campesterol reduces cell viability with an IC50 > 50 μg/mL and inhibits proliferation by 78% at 80 μM [4]. In vivo CAM assays demonstrate 73% reduction in vascular density at 20 μg/embryo [5]. This established dose-response relationship enables benchmarking of novel anti-angiogenic candidates.

Analytical Method Development and Phytosterol Quantification Quality Control

Analytical chemists developing GC or HPLC methods for phytosterol quantification must account for the co-elution of campesterol with its C24 epimer, dihydrobrassicasterol, on standard non-polar columns. High-polarity capillary columns (e.g., LAP or CP Sil 88) are required to resolve these epimers, with dihydrobrassicasterol comprising 30-65% of the combined peak in common vegetable oils [6]. Procurement of campesterol with documented epimer content (e.g., ~65% purity with ~35% dihydrobrassicasterol by 13C-NMR) is critical for accurate calibration and method validation .

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